methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to acetylene or fumarate/maleate dicarboxylates, followed by intramolecular cyclization . This method allows for the construction of the imidazo-pyridine framework under mild conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Buchwald-Hartwig and Suzuki cross-coupling reactions, which are useful for forming carbon-carbon and carbon-nitrogen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF.
Cross-Coupling Reactions: Palladium catalysts are often used in these reactions, with conditions including the use of bases like potassium carbonate and solvents such as toluene or DMF.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications, such as inhibitors of specific enzymes or receptors.
Biological Studies: The compound is used in the development of probes for studying biological pathways and mechanisms.
Material Science: It can be incorporated into materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate is not fully elucidated. its biological activity is thought to involve interactions with specific molecular targets, such as enzymes or receptors, through binding to active sites or allosteric sites . These interactions can modulate the activity of the targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine Derivatives: These compounds share a similar fused ring system and exhibit comparable biological activities.
Imidazo[1,2-a]pyridines: Another class of imidazo-pyridine compounds with distinct substitution patterns and biological properties.
Uniqueness
Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other imidazo-pyridine derivatives .
Properties
IUPAC Name |
methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)7-10-4-2-3-5(9)11-6(4)12-7/h2-3H,1H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFRYYLVBAYEHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(N1)C=CC(=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745293 |
Source
|
Record name | Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257852-22-4 |
Source
|
Record name | Methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.